molecular formula C5H8O3 B14069961 Methyl (2S,3R)-3-methyloxirane-2-carboxylate CAS No. 10133-07-0

Methyl (2S,3R)-3-methyloxirane-2-carboxylate

Cat. No.: B14069961
CAS No.: 10133-07-0
M. Wt: 116.11 g/mol
InChI Key: UZVPEDADFDGCGI-DMTCNVIQSA-N
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Description

Methyl (2S,3R)-3-methyloxirane-2-carboxylate is an organic compound with a unique stereochemistry. It is a derivative of oxirane, also known as an epoxide, which is a three-membered cyclic ether. The compound is characterized by its chiral centers at the 2nd and 3rd positions, making it an important molecule in stereochemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,3R)-3-methyloxirane-2-carboxylate typically involves the enantioselective epoxidation of an appropriate alkene precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidant and titanium isopropoxide as the catalyst, in the presence of a chiral ligand such as diethyl tartrate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-3-methyloxirane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols.

    Reduction: Reduction reactions can convert the epoxide ring to an alcohol.

    Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be used to open the epoxide ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while nucleophilic substitution can produce a variety of alcohols and ethers.

Scientific Research Applications

Methyl (2S,3R)-3-methyloxirane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2S,3R)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The compound can interact with enzymes such as epoxide hydrolases, leading to the formation of diols and other metabolites .

Comparison with Similar Compounds

Methyl (2S,3R)-3-methyloxirane-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its epoxide ring, which imparts high reactivity and versatility in chemical synthesis.

Properties

CAS No.

10133-07-0

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

methyl (2S,3R)-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C5H8O3/c1-3-4(8-3)5(6)7-2/h3-4H,1-2H3/t3-,4+/m1/s1

InChI Key

UZVPEDADFDGCGI-DMTCNVIQSA-N

Isomeric SMILES

C[C@@H]1[C@H](O1)C(=O)OC

Canonical SMILES

CC1C(O1)C(=O)OC

Origin of Product

United States

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